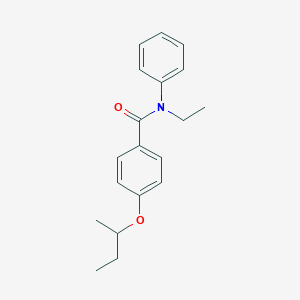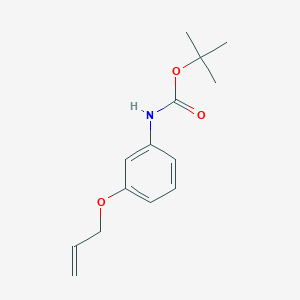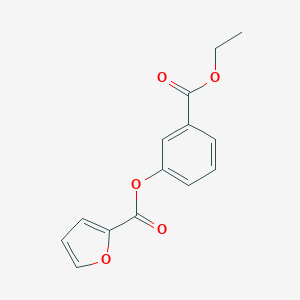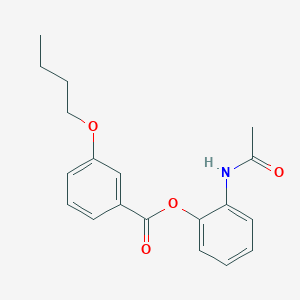![molecular formula C19H22N2O3 B250475 N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide, also known as BML-210, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by this compound can lead to DNA damage and cell death in cancer cells. In inflammation research, PARP inhibition by this compound reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, PARP inhibition by this compound reduces oxidative stress and improves mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound induces apoptosis and inhibits cell cycle progression in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.
実験室実験の利点と制限
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ability to inhibit PARP and its potential therapeutic applications in various diseases. However, this compound also has limitations, including its potential toxicity and limited availability.
将来の方向性
For N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide research include the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in other disease models. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on normal cells.
合成法
The synthesis of N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. Finally, this compound undergoes a reaction with 3-nitrobenzoyl chloride to form this compound.
科学的研究の応用
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
N-butan-2-yl-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13(2)20-19(23)15-6-5-7-16(12-15)21-18(22)14-8-10-17(24-3)11-9-14/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
LMUZVKFCMZMQHX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
